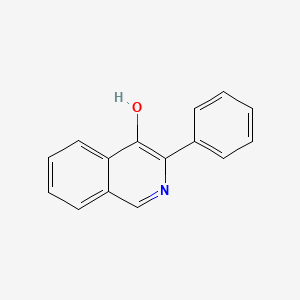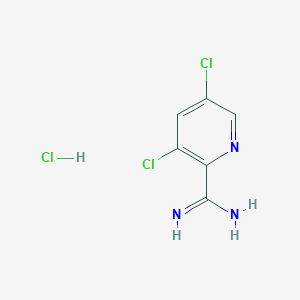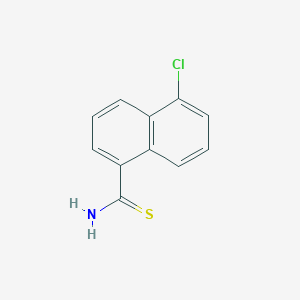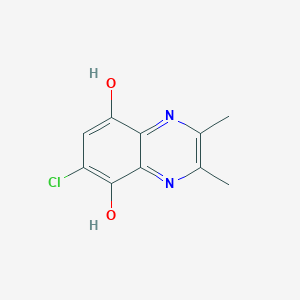
6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The structure of this compound includes a tetrahydroisoquinoline core with methoxy and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . Another method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroisoquinolinium salts.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The methoxy and hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, dihydroisoquinolinium salts, and other derivatives with modified functional groups.
科学的研究の応用
6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline and quinolizidine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as catechol-O-methyltransferase (COMT) and bind to receptors involved in neurotransmission . These interactions can modulate various biological processes, making the compound valuable for therapeutic applications.
類似化合物との比較
6,8-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can be compared with other similar compounds such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but lacks the hydroxyl group at the 7th position.
1,2,3,4-Tetrahydroisoquinoline: A simpler structure without methoxy or hydroxyl groups, making it less reactive in certain chemical reactions.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups instead of methoxy groups, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
13338-66-4 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC名 |
6,8-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C12H17NO3/c1-13-5-4-8-6-10(15-2)11(14)12(16-3)9(8)7-13/h6,14H,4-5,7H2,1-3H3 |
InChIキー |
ZJUWNYMWJKNZJO-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C(C(=C2C1)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)

![8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11884387.png)








![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)
